molecular formula C11H12O2 B2791584 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one CAS No. 82710-08-5

9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one

Cat. No.: B2791584
CAS No.: 82710-08-5
M. Wt: 176.215
InChI Key: PQBKIFOBYHBUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.217 g/mol. This compound is part of the benzoxepin family, which consists of fused benzene and oxepin rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-(2-aminophenyl)ethanol with a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.

  • Reduction: Reduction typically results in the formation of the corresponding saturated compound.

Scientific Research Applications

Chemistry: In chemistry, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as a ligand for certain receptors, which could lead to the development of new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of polymers and other industrial products.

Mechanism of Action

The mechanism by which 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is structurally similar to other benzoxepin derivatives, such as 9-ethyl-3,4-dihydro-1-benzoxepin-5(2H)-one and 9-propyl-3,4-dihydro-1-benzoxepin-5(2H)-one.

  • These compounds share the same core structure but differ in the substituents attached to the benzene ring.

Uniqueness: What sets this compound apart from its analogs is its specific methyl group at the 9-position, which can influence its reactivity and biological activity

Properties

IUPAC Name

9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBKIFOBYHBUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.